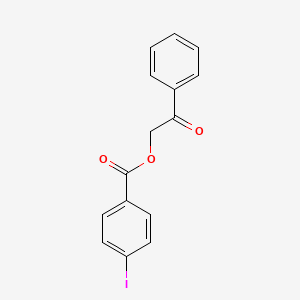

4-Iodobenzoic acid phenacyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOLQUAQSPKDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369372 | |

| Record name | ZINC01041863 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55153-29-2 | |

| Record name | ZINC01041863 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodobenzoic Acid Phenacyl Ester

Direct Esterification Approaches

Direct esterification involves the formation of the ester bond by directly reacting a derivative of 4-iodobenzoic acid with a phenacyl-containing reagent. This can be achieved through several distinct chemical reactions.

The most prevalent and efficient method for synthesizing phenacyl esters is the reaction of a carboxylate salt with a phenacyl halide, typically phenacyl bromide. tandfonline.combas.bg This reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion displaces the halide from the phenacyl group.

To facilitate this reaction, 4-iodobenzoic acid is first converted to its corresponding carboxylate salt, commonly the potassium or sodium salt, by treatment with a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). tandfonline.comunishivaji.ac.in The reaction is often performed under phase-transfer catalysis (PTC) conditions, which enhances the reactivity of the carboxylate salt, particularly in a two-phase system. unishivaji.ac.intandfonline.com Catalysts such as tetrabutylammonium bromide (TBAB) and crown ethers (e.g., dibenzo- acs.org-crown-6) are used to transport the carboxylate anion from the solid or aqueous phase into the organic phase where the phenacyl halide is dissolved, thereby accelerating the reaction. unishivaji.ac.intandfonline.com This method is valued for its high yields and relatively mild reaction conditions. unishivaji.ac.in

The general reaction is as follows: IC₆H₄COOH + Base → IC₆H₄COO⁻M⁺ IC₆H₄COO⁻M⁺ + C₆H₅C(O)CH₂Br → IC₆H₄COOCH₂C(O)C₆H₅ + MBr

An alternative direct approach is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of 4-iodobenzoic acid directly with a phenacyl alcohol derivative. masterorganicchemistry.com This is an equilibrium-controlled process where a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

To drive the reaction toward the formation of the ester, the water produced as a byproduct must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com While this method is a cornerstone of ester synthesis, its application for producing phenacyl esters is less common in the literature compared to the halide displacement method, which often proceeds under milder conditions and without the need to manage a chemical equilibrium.

Transesterification Strategies

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. In the context of synthesizing 4-Iodobenzoic acid phenacyl ester, this could theoretically be accomplished by reacting an existing ester of 4-iodobenzoic acid (e.g., methyl 4-iodobenzoate) with phenacyl alcohol in the presence of an acid or base catalyst. Conversely, 4-iodobenzoic acid could be reacted with a different phenacyl ester. This method is generally not preferred for this specific synthesis as the direct esterification routes are typically more straightforward and efficient.

Optimization of Reaction Conditions

The success of synthesizing this compound hinges on the careful optimization of reaction conditions. Key parameters include the choice of catalyst and the solvent system, both of which can significantly influence reaction time, yield, and selectivity.

For the widely used method involving phenacyl halides, catalyst selection is crucial. Phase-transfer catalysts (PTCs) have proven highly effective. Studies have shown that a combination of catalysts, such as tetrabutylammonium bromide (TBAB) and a crown ether like dibenzo- acs.org-crown-6, can lead to high yields in very short reaction times under solid-liquid phase transfer conditions. unishivaji.ac.in The crown ether complexes with the cation (e.g., K⁺) of the carboxylate salt, creating a "naked" and more nucleophilic carboxylate anion, which enhances reactivity. tandfonline.com Other PTCs, including polyethylene glycol (PEG), have also been utilized effectively. unishivaji.ac.in In some modern approaches, ionic liquids have been employed to promote the reaction, offering a more environmentally benign alternative. tandfonline.com

The table below summarizes findings from studies on the synthesis of phenacyl esters, illustrating the impact of different catalysts.

| Catalyst | Base | Solvent | Temperature | Time | Yield (%) |

| Dicyclohexano- acs.org-C-6 | K₂CO₃ | Acetonitrile | Reflux | 15 min | 93 |

| TDA-1 | K₂CO₃ | Acetonitrile | Reflux | 15 min | 96 |

| Polyethylene Glycol (PEG) | K₂CO₃ | Acetonitrile | Reflux | 45 min | 100 |

| TBAB + Dibenzo- acs.org-crown-6 | K₂CO₃ | Acetonitrile | Room Temp | 5-15 min | 92-98 |

This data is representative of phenacyl ester synthesis and is compiled from various sources. unishivaji.ac.in

The choice of solvent plays a significant role in the reaction's outcome. For the reaction between a carboxylate salt and a phenacyl halide, polar aprotic solvents are generally preferred as they can dissolve the reactants while not interfering with the nucleophilic substitution process. Solvents such as acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) have been successfully used. unishivaji.ac.inresearchgate.net

Optimization studies have been conducted to determine the most effective solvent for specific catalytic systems. For instance, in one study focused on N-heterocyclic carbene (NHC) promoted reactions, THF was identified as the optimal solvent, providing higher yields compared to acetonitrile, DMF, and dichloromethane (CH₂Cl₂). researchgate.net Furthermore, solvent-free conditions have been explored as a green chemistry approach. tandfonline.com These methods can lead to enhanced reaction rates, cleaner products, and simpler work-up procedures. tandfonline.com

The following table illustrates the effect of different solvents on the yield of phenacyl ester synthesis under specific catalytic conditions.

This data is representative of ester synthesis optimization and is compiled from various sources. tandfonline.comresearchgate.net

Temperature and Pressure Optimization

The synthesis of this compound, like many esterification reactions, is significantly influenced by reaction parameters such as temperature and pressure. Optimization of these conditions is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of byproducts.

Temperature Optimization

Temperature plays a dual role in the esterification process. The reaction between a carboxylic acid and an alcohol to form an ester is a reversible equilibrium. masterorganicchemistry.comchemguide.co.uk Increasing the temperature generally accelerates the reaction rate, allowing the system to reach equilibrium faster. Kinetic studies on the esterification of benzoic acid, a structurally similar compound, demonstrate that the reaction rate constants increase with temperature, in accordance with the Arrhenius equation. dnu.dp.uaresearchgate.net

However, since the reaction is reversible, excessively high temperatures may not necessarily lead to a higher yield of the ester at equilibrium. The optimal temperature is a balance between achieving a rapid reaction rate and favoring the product side of the equilibrium. For many esterifications, heat is applied to facilitate the removal of water, a byproduct, which helps to drive the equilibrium toward the formation of the ester. masterorganicchemistry.com In solvent-free systems, optimization experiments involving factors like temperature and vacuum to remove water have been shown to significantly increase conversion rates. rsc.org

Table 1: Conceptual Effect of Temperature on Esterification Yield This table illustrates the general principle of temperature optimization on a reversible esterification reaction. Actual values would be determined experimentally.

| Temperature (°C) | Reaction Rate | Equilibrium Position | Potential Byproducts | Conceptual Yield |

| Low (e.g., 50) | Slow | May favor products, but equilibrium is reached slowly | Minimal | Low (in a fixed time) |

| Moderate (e.g., 100) | Moderate to Fast | Favorable; allows for water removal | Low | High |

| High (e.g., 150) | Very Fast | May shift unfavorably; equilibrium reached quickly | Increased potential for decomposition/side reactions | Moderate to High |

| Very High (e.g., >200) | Extremely Fast | Potentially unfavorable | Significant | Potentially Low |

Pressure Optimization

High hydrostatic pressure (HHP) has emerged as an effective, non-traditional method for activating chemical reactions, including esterification. beilstein-journals.org Applying high pressure can significantly enhance reaction rates and yields, often without the need for catalysts or solvents. This "green chemistry" approach relies on mechanical compression forces, typically in the range of 2–20 kbar. beilstein-journals.org

Studies on various esterification reactions have shown that increasing pressure can lead to substantial improvements in product yield compared to reactions run at ambient pressure. For instance, in some catalyst-free esterifications, the yield improved by 40-60% under HHP conditions within the same timeframe as control reactions at atmospheric pressure. beilstein-journals.org This effect is attributed to the fact that the formation of the transition state in many reactions, including esterification, involves a decrease in volume. According to Le Châtelier's principle, applying external pressure favors the state with a smaller volume, thus accelerating the reaction.

Table 2: Representative Effect of High Pressure on Esterification Yield Based on data for catalyst-free esterification of benzyl alcohol with acetic anhydride, illustrating the potential benefits of HHP for similar reactions. beilstein-journals.org

| Entry | Pressure (kbar) | Time (h) | Reactant Ratio (Alcohol:Anhydride) | Yield (%) |

| 1 | 0.001 (Ambient) | 1 | 1:1 | 52 |

| 2 | 3.8 | 1 | 1:1 | 92 |

| 3 | 3.8 | 2 | 1:1 | 100 |

| 4 | 3.8 | 1 | 1:3 | 100 |

Mechanistic Investigations of the Esterification Process

Understanding the mechanism of ester formation is fundamental to controlling the reaction and optimizing the synthesis of compounds like this compound.

Elucidation of Reaction Pathways and Transition States

The most common pathway for the synthesis of an ester from a carboxylic acid and an alcohol is the acid-catalyzed Fischer-Speier esterification. masterorganicchemistry.com This multi-step, reversible process proceeds through a key tetrahedral intermediate. masterorganicchemistry.com

The mechanism for the formation of this compound via this pathway can be described as follows:

Protonation of the Carbonyl: The process begins with the protonation of the carbonyl oxygen of 4-Iodobenzoic acid by a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge on the resulting ion is delocalized. chemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol (e.g., phenacyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This addition step results in the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. masterorganicchemistry.com This intramolecular or intermolecular transfer converts a hydroxyl group into a much better leaving group: water.

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com This step yields a protonated form of the final ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another base in the mixture, to give the final this compound and regenerate the acid catalyst. chemguide.co.uk

An alternative synthetic route involves the reaction of the potassium or cesium salt of 4-iodobenzoic acid with phenacyl bromide. unishivaji.ac.inacs.org This pathway proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion.

Kinetic Studies of Formation

While specific kinetic studies for the formation of this compound are not extensively detailed in the literature, valuable insights can be drawn from kinetic research on the esterification of benzoic acid and other structurally related carboxylic acids. dnu.dp.uaresearchgate.net

The rate of reaction is highly dependent on temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netekb.eg The influence of temperature on the reaction rate constant (k) is described by the Arrhenius equation, which allows for the determination of the activation energy (Eₐ) — the minimum energy required for the reaction to occur. For the esterification of benzoic acid with 1-butanol, the activation energies for the forward and reverse reactions have been calculated as 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net These values provide an estimate of the energy barrier that must be overcome for the synthesis of similar aromatic esters.

Table 3: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol This table presents data from a study on a similar esterification system, providing a model for the kinetic behavior of 4-iodobenzoic acid esterification. dnu.dp.ua

| Parameter | Value | Unit |

| Forward Reaction Activation Energy (Eₐ, forward) | 58.40 | kJ·mol⁻¹ |

| Reverse Reaction Activation Energy (Eₐ, reverse) | 57.70 | kJ·mol⁻¹ |

| Thermal Effect (ΔH) | 622 | J·mol⁻¹ |

| Reaction Order (with respect to Benzoic Acid) | 1 | - |

Chemical Reactivity and Transformation Studies of 4 Iodobenzoic Acid Phenacyl Ester

Reactions Involving the Ester Linkage

The ester group in 4-iodobenzoic acid phenacyl ester is susceptible to cleavage and modification through several pathways, including hydrolysis, transesterification, and photolysis.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uk This transformation can be catalyzed by either acid or base. chemguide.co.ukyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to produce 4-iodobenzoic acid and phenacyl alcohol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. youtube.comyoutube.com After proton transfer and elimination of phenacyl alcohol, the corresponding carboxylic acid is formed. youtube.com This process is reversible, and to drive the reaction to completion, an excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of the ester can also be achieved using a base, such as sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the phenacyl alkoxide yields 4-iodobenzoic acid, which is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.comchemistrysteps.com This final acid-base step renders the reaction effectively irreversible, in contrast to the equilibrium nature of acid-catalyzed hydrolysis. masterorganicchemistry.comchemistrysteps.com Acidification of the reaction mixture in a separate workup step is required to obtain the neutral 4-iodobenzoic acid. masterorganicchemistry.com

| Hydrolysis Condition | Reactants | Products | Key Features |

| Acid-Catalyzed | This compound, H₂O, H⁺ | 4-Iodobenzoic acid, Phenacyl alcohol | Reversible reaction; requires excess water to favor products. chemguide.co.uk |

| Base-Catalyzed | This compound, OH⁻ | 4-Iodobenzoate, Phenacyl alcohol | Irreversible reaction due to the formation of the carboxylate salt. chemistrysteps.com |

Transesterification is a process where the phenacyl group of the ester is exchanged with the alkyl group of another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by either acids or bases. wikipedia.orgyoutube.com

Under acidic or basic conditions, an alcohol can act as a nucleophile, attacking the carbonyl carbon of the this compound. masterorganicchemistry.com This leads to a tetrahedral intermediate, which can then eliminate the phenacyl alcohol to form a new ester. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com This strategy effectively shifts the equilibrium towards the new ester. A variety of alcohols can be used, allowing for the synthesis of a range of different esters of 4-iodobenzoic acid.

| Catalyst Type | General Reactants | General Products | Driving Force for Reaction |

| Acid (e.g., H₂SO₄) | This compound, Alcohol (R-OH) | 4-Iodobenzoic acid R-ester, Phenacyl alcohol | Use of reactant alcohol as solvent (large excess). masterorganicchemistry.com |

| Base (e.g., NaOR) | This compound, Alcohol (R-OH) | 4-Iodobenzoic acid R-ester, Phenacyl alcohol | Use of reactant alcohol as solvent (large excess). masterorganicchemistry.com |

The phenacyl ester group is a well-known photoremovable protecting group for carboxylic acids. researchgate.nettandfonline.com Upon irradiation with light, typically in the UV range, the ester bond is cleaved, releasing the free carboxylic acid. researchgate.net The photolysis of phenacyl esters can proceed through different mechanisms, often involving photosensitizers. researchgate.netacs.org

In a common pathway, photolysis in the presence of an electron-donating photosensitizer results in a photoinduced electron transfer to the phenacyl ester. researchgate.netacs.org This leads to the formation of a radical anion, which then fragments, causing the scission of the C-O bond to yield the carboxylate and a phenacyl radical. acs.org The process ultimately generates the carboxylic acid and acetophenone (B1666503) as a byproduct. researchgate.net High yields of the released carboxylic acid can be achieved with this method. researchgate.netacs.org The efficiency of this deprotection can be enhanced in two-phase systems, such as benzene (B151609)/water, with the aid of a phase-transfer catalyst like cetyltrimethylammonium bromide. researchgate.nettandfonline.comlookchem.com This approach is also advantageous as it can reduce the reliance on environmentally harmful organic solvents. lookchem.com

The cleavage of phenacyl esters can also proceed through radical-mediated pathways, particularly under photochemical conditions. nih.gov When excited phenacyl esters react with hydrogen donors, such as aliphatic alcohols, a chain reaction can be initiated. nih.gov This process involves hydrogen transfer from ketyl radical intermediates, leading to the formation of the carboxylic acid and acetophenone. nih.gov

The mechanism is supported by the observation of high quantum yields in some cases. nih.gov The reaction's efficiency can be influenced by the nature of the chromophore and can be enhanced by the addition of basic additives. nih.gov This radical-based cleavage provides an alternative to the electron-transfer mechanism for the deprotection of carboxylic acids from their phenacyl esters.

Reactions Involving the Iodoaryl Moiety

The iodine atom attached to the benzene ring of this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, significantly expanding the synthetic utility of this compound. The ester group typically remains intact under the conditions used for these coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. The iodoaryl moiety of this compound makes it an excellent substrate for several of these transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca The reaction of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative, where the iodine atom is replaced by the aryl group from the boronic acid. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org Reacting this compound with an alkene, such as styrene, would result in the formation of a stilbene-like derivative. wikipedia.orgresearchgate.net The reaction typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.orgthieme-connect.de

Sonogashira Reaction: The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.org This reaction would allow for the direct introduction of an alkynyl group at the 4-position of the benzoic acid ring of the ester, leading to the formation of an arylalkyne. nih.gov Copper-free versions of the Sonogashira reaction have also been developed. nih.govnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biphenyl derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., amine) | Arylalkyne |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of this compound, the phenacyl ester group acts as a moderate electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The reaction proceeds via a two-step mechanism, known as the addition-elimination mechanism.

Initially, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the carbonyl group in the phenacyl ester moiety, para to the iodine, helps to stabilize this intermediate by delocalizing the negative charge. In the second step, the leaving group, in this case, the iodide ion, is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. organic-chemistry.org

| Parameter | Description |

| Substrate | This compound |

| Key Feature | Electron-withdrawing phenacyl ester group activates the ring |

| Mechanism | Addition-Elimination (via Meisenheimer complex) |

| Leaving Group | Iodide (I-) |

| Typical Nucleophiles | Alkoxides (RO-), Thiolates (RS-), Amines (RNH2) |

Formation of Hypervalent Iodine Species from the Iodine Atom

The iodine atom in this compound can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity. researchgate.netnih.gov Hypervalent iodine compounds contain an iodine atom in a formal oxidation state higher than +1. The most common are iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) species.

The synthesis of hypervalent iodine species from aryl iodides typically involves oxidation with reagents such as peracids or other strong oxidizing agents. For instance, this compound can be oxidized to the corresponding iodosyl (B1239551) derivative (an iodine(III) species) or further to the iodyl derivative (an iodine(V) species). These transformations are significant as they convert a relatively inert iodo group into a highly reactive functional group capable of mediating a wide range of oxidative transformations. organic-chemistry.org

For example, the resulting hypervalent iodine compounds can be used in reactions such as the oxidation of alcohols to aldehydes or ketones, and the α-functionalization of carbonyl compounds.

| Oxidation State | Type of Hypervalent Iodine Species | Example Reagent | Potential Application |

| Iodine(III) | Aryl-λ³-iodane (e.g., iodosyl) | Peracetic acid | Oxidation of alcohols |

| Iodine(V) | Aryl-λ⁵-iodane (e.g., iodyl) | Potassium bromate | More powerful oxidations |

Photoinitiated Radical Chemistry and Halogen Abstraction

The phenacyl group in this compound makes the molecule susceptible to photoinitiated reactions. Phenacyl esters are known to be photolabile and can undergo cleavage upon irradiation with UV light. researchgate.net This photocleavage can proceed via a homolytic cleavage of the ester C-O bond, generating a phenacyl radical and a 4-iodobenzoyloxy radical.

These initially formed radicals can then participate in a variety of subsequent reactions. The phenacyl radical can, for instance, abstract a hydrogen atom to form acetophenone. The 4-iodobenzoyloxy radical can decarboxylate to form a 4-iodophenyl radical. This radical can then abstract a hydrogen atom to form iodobenzene (B50100) or participate in other radical-mediated processes.

Furthermore, the presence of the carbon-iodine bond opens up the possibility of halogen abstraction. In a radical chain process, a radical species can abstract the iodine atom from the aromatic ring, generating an aryl radical. This aryl radical can then propagate the chain. The efficiency of such photoinitiated radical reactions can be influenced by the solvent and the presence of radical initiators or quenchers. nih.govnih.gov

Reactions Involving the Phenacyl Ketone Moiety

The phenacyl ketone portion of the molecule offers a different set of reactive possibilities, centered around the chemistry of the carbonyl group and its adjacent α-carbons.

Carbonyl Condensation Reactions

The ketone in the phenacyl group has acidic α-protons which can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various carbonyl condensation reactions, such as the Aldol condensation and the Claisen condensation. acs.org

In a self-condensation reaction, the enolate of one molecule of this compound could attack the carbonyl carbon of another molecule, leading to a dimeric β-hydroxy ketone structure after protonation. Alternatively, in a crossed-condensation, the enolate can react with a different carbonyl compound, such as an aldehyde or another ketone, to form a new carbon-carbon bond. organic-chemistry.org The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base and solvent.

Reduction of the Ketone Functionality

The ketone functionality of the phenacyl moiety can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for the reduction of ketones to alcohols, typically in an alcoholic solvent like methanol (B129727) or ethanol. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and can also reduce the ester group. The choice of reducing agent allows for chemoselective transformation of the molecule.

| Reagent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Reduces ketones, but not esters | 4-Iodobenzoic acid (2-hydroxy-2-phenylethyl) ester |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both ketones and esters | (4-Iodophenyl)methanol and 1-phenylethane-1,2-diol |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Quinolone Derivatives)

The structure of this compound contains functionalities that can be elaborated to participate in cyclization reactions to form fused heterocyclic systems. A particularly relevant transformation is the synthesis of quinolone derivatives. While not a direct cyclization of the starting material itself, the phenacyl ketone can be a precursor to intermediates that undergo cyclization.

One established method for quinolone synthesis is the Conrad-Limpach reaction, which involves the reaction of an aniline (B41778) with a β-keto ester. The phenacyl ketone moiety can be considered a masked β-keto ester precursor. For instance, acylation of the enolate of the phenacyl ketone followed by appropriate manipulation could yield a β-keto ester. This intermediate could then be reacted with an aniline derivative, followed by a thermal or acid-catalyzed cyclization to form a 4-quinolone.

Alternatively, variations of the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, could be envisioned. While this would require modification of the starting material to introduce an amino group on the phenacyl's phenyl ring, it highlights the potential of the core structure in building complex heterocyclic scaffolds.

Derivatization Strategies and Functional Group Interconversions

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold in synthetic chemistry. Both the ester linkage and the phenacyl group can be targeted to introduce new functionalities and synthesize a diverse range of derivatives. These transformations are crucial for developing compounds with specific properties for various research applications.

Ester Hydrolysis to 4-Iodobenzoic Acid for Further Derivatization (e.g., Hydrazides, Acylhydrazones)

The ester functional group in this compound is a key site for transformation, with hydrolysis being a primary strategy to liberate the parent carboxylic acid. This process, which splits the ester into 4-iodobenzoic acid and a phenacyl-derived alcohol, is typically achieved under acidic or basic conditions. chemguide.co.uk

Under basic conditions, a process known as saponification, the ester is treated with a hydroxide base like sodium hydroxide. masterorganicchemistry.com This reaction is an irreversible nucleophilic acyl substitution that initially produces the carboxylate salt (sodium 4-iodobenzoate) and 2-phenyl-2-oxoethanol. masterorganicchemistry.com Subsequent acidification of the carboxylate salt yields the final 4-iodobenzoic acid. chemguide.co.uk Alternatively, acid-catalyzed hydrolysis involves heating the ester with an excess of a dilute mineral acid, which is a reversible reaction. chemguide.co.uk

The 4-iodobenzoic acid obtained from hydrolysis is a valuable intermediate for further derivatization. wikipedia.org One significant pathway involves its conversion into hydrazides and subsequently into acylhydrazones, a class of compounds known for their wide range of biological activities. mdpi.comnih.gov

The synthesis of 4-iodobenzoic acid hydrazide is typically achieved by first converting the carboxylic acid to a more reactive ester, such as methyl 4-iodobenzoate, via Fischer-Speier esterification. wikipedia.org This methyl ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, like ethanol, to produce 4-iodobenzoic acid hydrazide in good yields. mdpi.com

Once the hydrazide is formed, it serves as a nucleophile in condensation reactions with various aldehydes and ketones to synthesize acylhydrazones. nih.gov This reaction involves heating the hydrazide with the chosen carbonyl compound in a suitable solvent, often ethanol, to form the characteristic –CO–NH–N=CH– moiety. mdpi.comscispace.com This modular approach allows for the creation of a large library of acylhydrazone derivatives from a single precursor. mdpi.comresearchgate.net

Table 1: Synthesis of 4-Iodobenzoic Acid Acylhydrazone Derivatives

| Product (Acylhydrazone) | Aldehyde Reactant | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N'-(4-hydroxybenzylidene)-4-iodobenzohydrazide | 4-Hydroxybenzaldehyde | Ethanol, Reflux, 3h | Not Specified | mdpi.com |

| N'-(4-chlorobenzylidene)-4-iodobenzohydrazide | 4-Chlorobenzaldehyde | Ethanol, Reflux, 3h | Not Specified | mdpi.com |

| N'-(4-methylbenzylidene)-4-iodobenzohydrazide | 4-Methylbenzaldehyde | Ethanol, Reflux, 3h | Not Specified | mdpi.com |

| N'-(4-methoxybenzylidene)-4-iodobenzohydrazide | 4-Methoxybenzaldehyde | Ethanol, Reflux, 3h | Not Specified | mdpi.com |

Modification of the Phenacyl Group for Specific Research Applications

Beyond its role in forming the ester, the phenacyl group itself is a functional moiety that can be strategically modified for specific research purposes. Its chemical reactivity allows for transformations that alter the properties of the entire molecule.

One of the most significant applications of the phenacyl group is as a photoremovable protecting group (PPG) for carboxylic acids. lookchem.com Irradiation with light can induce cleavage of the ester's C–O bond, releasing the carboxylic acid. lookchem.com This property is highly valuable in applications requiring the controlled release of a substance. The photochemical properties can be tuned by modifying the aromatic ring of the phenacyl group. For example, introducing a hydroxyl group at the ortho position (creating a 2-hydroxyphenacyl ester) results in a PPG that, upon irradiation, releases the carboxylic acid along with the formation of benzofuran-3(2H)-one. nih.gov

The ketone within the phenacyl moiety also serves as a reactive handle for further synthesis. Phenacyl bromides, which are precursors to phenacyl esters, are versatile intermediates used in multicomponent reactions to synthesize a wide array of heterocyclic compounds. researchgate.net For instance, the phenacyl group can react with reagents like thiosemicarbazide (B42300) in the presence of an aldehyde to form complex thiazole (B1198619) derivatives. researchgate.net This suggests that the phenacyl portion of this compound could similarly be used as a building block to construct more elaborate molecular architectures. acs.org

Table 2: Examples of Phenacyl Group Modifications and Applications

| Phenacyl Derivative | Modification/Application | Key Findings | Reference |

|---|---|---|---|

| Phenacyl Esters | Photoremovable Protecting Group | Efficiently releases carboxylic acids upon photolysis, with reaction efficiency enhanced by surfactants in aqueous systems. | lookchem.com |

| 2-Hydroxyphenacyl Esters | Photoremovable Protecting Group | Upon irradiation, releases the corresponding acid and forms benzofuranone photoproducts via a photo-Favorskii-type rearrangement. | nih.gov |

| Phenacyl Bromide Analogs | Intermediate for Heterocycle Synthesis | Used in one-pot multicomponent reactions to synthesize thiazole, oxadiazole, and other heterocyclic scaffolds. | researchgate.netacs.org |

| 2,5-Dimethylphenacyl Esters | Photoremovable Protecting Group | Proposed as a new photoremovable protecting group for carboxylic acids, with photorelease studied in two-phase systems. | lookchem.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-Iodobenzoic acid phenacyl ester, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the 4-iodobenzoyl group typically appear as two doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the iodine atom and the carbonyl group. The protons of the phenacyl group also give rise to characteristic signals. The methylene (B1212753) (-CH2-) protons adjacent to the ester and carbonyl groups appear as a singlet, while the protons of the phenyl ring of the phenacyl moiety appear as multiplets further downfield.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (4-iodobenzoyl) | 7.85 | d | 8.5 |

| Aromatic (4-iodobenzoyl) | 7.65 | d | 8.5 |

| Aromatic (phenacyl) | 8.00 - 7.50 | m | - |

| Methylene (-CH2-) | 5.50 | s | - |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ester and ketone groups are typically observed at the most downfield chemical shifts (around 165-195 ppm). The carbon atom bonded to the iodine atom appears at a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. The remaining aromatic carbons and the methylene carbon appear at characteristic chemical shifts, allowing for a complete assignment of the carbon framework. spectrabase.comspectrabase.comwikipedia.org

| Carbon | Chemical Shift (δ) in ppm |

| C=O (ester) | ~165 |

| C=O (ketone) | ~192 |

| C-I | ~98 |

| Aromatic (C-H and C-C) | 128 - 138 |

| Methylene (-CH2-) | ~66 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments and establish connectivity between protons and carbons, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons on both the 4-iodobenzoyl and phenacyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the methylene group and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the 4-iodobenzoyl and phenacyl fragments through the ester linkage. For instance, a correlation would be expected between the methylene protons and the carbonyl carbon of the 4-iodobenzoyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. spectrabase.comwikipedia.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov A strong absorption band is observed for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Another distinct strong absorption for the C=O stretching of the ketone group is also present, usually around 1680-1700 cm⁻¹. The C-O stretching of the ester is visible in the 1200-1300 cm⁻¹ region. Additionally, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration can be found in the far-infrared region, typically below 600 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C=O (Ketone) | 1680 - 1700 |

| C-O (Ester) | 1200 - 1300 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like esters. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. chemicalbook.comuow.edu.au The high-resolution mass measurement of this molecular ion allows for the determination of the exact molecular formula, providing strong evidence for the compound's identity. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information by revealing the constituent parts of the molecule. For instance, cleavage of the ester bond would be a characteristic fragmentation pathway, yielding ions corresponding to the 4-iodobenzoyl and phenacyl moieties.

Photodissociation Mass Spectrometry (PD-MS) for Fragment Analysis

Photodissociation mass spectrometry (PD-MS) is a powerful analytical technique that utilizes photons to induce fragmentation of ions in the gas phase. rsc.org This method offers a high degree of control over the energy input, leading to specific bond cleavages and providing detailed structural information. rsc.org In the context of "this compound," while direct PD-MS studies on this specific ester are not extensively documented in the provided results, the principles of the technique can be inferred from studies on similar molecules, particularly those containing a 4-iodobenzoyl moiety.

Derivatization of molecules with a photolabile group, such as the 4-iodobenzoyl group, is a key strategy in PD-MS. nih.govuow.edu.au The carbon-iodine bond is particularly susceptible to cleavage upon irradiation with ultraviolet (UV) light, typically at a wavelength of 266 nm. nih.govuow.edu.au This process initiates radical-directed dissociation, providing a wealth of structural information. nih.gov

For a molecule like "this compound," UV photodissociation would be expected to initiate the homolytic cleavage of the C–I bond, generating a radical cation. The subsequent fragmentation of this radical cation would provide diagnostic ions revealing the connectivity of the molecule. The major ionic photoproduct would likely correspond to the loss of an iodine atom. uow.edu.au

The general process can be outlined as follows:

Ionization: The "this compound" molecule is first ionized, typically using a soft ionization technique like electrospray ionization (ESI).

Mass Selection: The parent ion of the ester is mass-selected in the mass spectrometer.

Photodissociation: The selected ions are irradiated with a laser, leading to the cleavage of the C-I bond.

Fragment Analysis: The resulting fragment ions are mass-analyzed, providing a fragmentation pattern that serves as a molecular fingerprint.

This technique is particularly useful for differentiating between isomers, as the specific fragmentation pathways are highly dependent on the initial structure. nih.gov

Radical-Directed Dissociation (RDD-MS) for Mechanistic Insights

Radical-Directed Dissociation Mass Spectrometry (RDD-MS) is often used in conjunction with photodissociation to gain deeper mechanistic insights into fragmentation pathways. nih.gov After the initial photodissociation event creates a radical cation (as described in the PD-MS section), this radical species can be subjected to collisional activation. uow.edu.au This secondary fragmentation process, known as RDD, reveals detailed information about the molecular structure, including the location of functional groups and branching points. uow.edu.aursc.org

In the case of "this compound," the radical cation formed by the loss of the iodine atom, [M-I]•+, would be the precursor for RDD-MS. uow.edu.au Collisional activation of this radical would induce further fragmentation, likely involving cleavages within the phenacyl and benzoic acid portions of the molecule. The resulting fragmentation pattern would be characteristic of the radical's structure and reactivity, providing unambiguous structural confirmation.

Studies on fatty acid 4-iodobenzyl esters (FAIBE) have demonstrated that RDD-MS can reveal extensive carbon-carbon bond dissociation, offering detailed structural information that is often not accessible through conventional collision-induced dissociation (CID) of even-electron ions. uow.edu.au This approach has been successful in identifying positions of unsaturation and chain-branching in lipids. uow.edu.au A similar detailed analysis would be anticipated for the radical cation of "this compound."

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of a molecule. uva.nl Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places). uva.nlnih.gov This precision allows for the calculation of a unique elemental formula, which is a critical piece of data for confirming the identity of a known compound or for elucidating the structure of a new one.

For "this compound" (C₁₅H₁₁IO₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured value obtained from an HRMS instrument. A close match between the theoretical and experimental masses provides strong evidence for the proposed elemental formula.

HRMS is often coupled with liquid chromatography (LC-HRMS), which allows for the separation of complex mixtures prior to mass analysis. nih.govmdpi.com This is particularly useful for the analysis of reaction mixtures or for purity assessment. In the context of "this compound," LC-HRMS could be used to confirm the successful synthesis of the compound and to identify any byproducts.

| Property | Value |

| Molecular Formula | C₁₅H₁₁IO₃ |

| Theoretical Exact Mass | 365.9753 u |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. uva.nl |

| Ionization Method | Field Desorption (FD) or Electrospray Ionization (ESI) are suitable methods. uva.nl |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, as well as intermolecular interactions within the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline molecule. units.itpreprints.org This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.

For "this compound," a successful single-crystal X-ray diffraction analysis would provide:

The precise bond lengths and angles within the molecule.

The conformation of the molecule in the solid state.

The arrangement of molecules in the crystal lattice (crystal packing).

Information about intermolecular interactions, such as hydrogen bonds or halogen bonds.

The presence of the heavy iodine atom in the structure is advantageous for X-ray crystallography, as it scatters X-rays strongly, which can aid in solving the phase problem and refining the crystal structure. nih.gov The analysis would likely reveal details about the planarity of the benzene (B151609) rings and the orientation of the ester group.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

While specific crystallographic data for "this compound" is not available in the provided search results, the analysis of the parent compound, 4-iodobenzoic acid, shows that it crystallizes as hydrogen-bonded dimers. wikipedia.org It is plausible that the phenacyl ester derivative would exhibit different packing arrangements due to the presence of the bulkier phenacyl group.

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. units.itamericanpharmaceuticalreview.com Unlike single-crystal XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram is a unique "fingerprint" of a specific crystalline phase. americanpharmaceuticalreview.com

PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a database of known patterns to identify the crystalline phase(s) present.

Purity Analysis: Detecting the presence of crystalline impurities.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Monitoring Crystallinity: Assessing the degree of crystallinity of a sample.

For "this compound," PXRD would be used to confirm the identity and purity of a synthesized batch of the compound. rsc.org The experimental PXRD pattern could be compared to a pattern calculated from single-crystal X-ray diffraction data, if available, to confirm the bulk sample is the same phase as the single crystal. americanpharmaceuticalreview.comrsc.org The technique is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the diffraction angle (θ). americanpharmaceuticalreview.com

| Application of PXRD | Information Gained |

| Quality Control | Confirms batch-to-batch consistency of the crystalline form. |

| Stability Studies | Monitors for changes in the crystalline form upon storage or processing. |

| Co-crystal Screening | Can indicate the formation of a new crystalline phase when co-crystallized with another molecule. americanpharmaceuticalreview.com |

Computational and Theoretical Investigations of 4 Iodobenzoic Acid Phenacyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules like 4-iodobenzoic acid phenacyl ester from first principles.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy surface of the molecule to find the global minimum. The rotational freedom around the ester linkage and the phenyl rings suggests the possibility of multiple low-energy conformations. A systematic conformational search would be necessary to identify the most stable conformers and their relative energies.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich iodobenzoic acid moiety, while the LUMO would likely be centered on the electron-withdrawing phenacyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and electronic transitions. A smaller gap generally indicates higher reactivity.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. This allows for the identification of characteristic functional group vibrations, such as the carbonyl stretch of the ester and ketone groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and the color of the compound.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound over time. nih.govnih.gov MD simulations treat atoms as classical particles and use force fields to describe their interactions. nih.gov These simulations can reveal the conformational flexibility of the molecule, showing how it samples different shapes at a given temperature. nih.gov Furthermore, MD can be used to study the interactions of the ester with its environment, such as a solvent or a biological receptor. nih.govnih.gov

Reaction Mechanism Modeling and Energy Profiles

Computational methods can be employed to model potential chemical reactions involving this compound. For instance, the hydrolysis of the ester bond can be investigated by mapping the reaction pathway and calculating the energy profile. This would involve identifying the transition state structure and determining the activation energy for the reaction, providing valuable information about its kinetic stability.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov In a purely theoretical QSAR study of analogs of this compound, various molecular descriptors would be calculated using computational methods. nih.govresearchgate.net These descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, could then be correlated with a hypothetical activity value using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netnih.gov This approach can be instrumental in designing new molecules with potentially enhanced properties. nih.gov

Advanced Research Applications and Methodological Development

Development of Novel Analytical Derivatization Reagents

The detection and quantification of trace amounts of analytes is a persistent challenge in analytical chemistry, particularly in complex biological or environmental matrices. Chemical derivatization is a key strategy employed to enhance the detectability of target molecules, especially in mass spectrometry (MS). 4-Iodobenzoic acid phenacyl ester possesses inherent characteristics that make it a promising scaffold for the development of novel derivatization reagents.

The primary advantage lies in the presence of the iodine atom. Halogenated, particularly iodinated, compounds can be selectively and sensitively detected. nih.gov In techniques like liquid chromatography-mass spectrometry (LC-MS), the large isotopic mass of iodine (¹²⁷I) provides a distinct signature, facilitating identification. Furthermore, methods specifically targeting the iodine atom can be employed for highly selective detection in complex mixtures. nih.gov

A derivatization strategy could involve chemically modifying the phenacyl portion of the ester to create a reactive group capable of covalently bonding to a target analyte (e.g., an alcohol, amine, or thiol). Once the analyte is "tagged" with the 4-iodobenzoyl moiety, its sensitivity in MS-based analyses, especially with soft ionization techniques like electrospray ionization (ESI), could be significantly enhanced. While derivatization reagents are often designed to introduce a permanently charged group to improve ionization efficiency, the presence of the heavy iodine atom itself offers an alternative and powerful detection handle. tcichemicals.com

Application in Supramolecular Chemistry and Halogen Bonding Research

Supramolecular chemistry, which focuses on non-covalent interactions, has identified halogen bonding as a powerful and reliable tool for constructing complex, ordered architectures. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom.

The 4-iodobenzoic acid framework is a classic halogen bond donor. The iodine atom, when attached to an electron-withdrawing aromatic ring, develops a region of positive electrostatic potential (a σ-hole) opposite the C–I covalent bond, allowing it to interact favorably with electron-rich atoms. Research on co-crystals of iodo-substituted benzoic acids has demonstrated the formation of robust and directional halogen bonds, often with nitrogen atoms in pyridine-containing molecules or oxygen atoms. nih.gov These interactions can dictate the assembly of molecules in the solid state, leading to the formation of predictable patterns like chains or sheets. nih.gov

In the case of this compound, two key features are present for exploring halogen bonding:

The Iodine Atom: As a potent halogen bond donor.

The Carbonyl Oxygens: Both the ester and ketone carbonyl groups can act as halogen bond acceptors.

This dual functionality allows for the possibility of self-assembly, where the iodine atom of one molecule interacts with a carbonyl oxygen of a neighboring molecule. The directionality and strength of these I···O interactions are crucial in crystal engineering for designing materials with specific topologies and properties. Studies on related halogenated molecules show that I···O bond distances are often significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov

Table 1: Representative Halogen Bond Parameters in Related Systems

| Donor Atom | Acceptor Atom | Interaction Type | Typical Distance Reduction from vdW Sum* |

|---|---|---|---|

| Iodine | Oxygen | I···O | ~10% |

| Iodine | Nitrogen | I···N | 10-15% |

*van der Waals (vdW) radii: I ≈ 1.98 Å, O ≈ 1.52 Å, N ≈ 1.55 Å. Reduction percentages are approximate and vary with the chemical environment.

Utilization as a Synthetic Building Block for Complex Molecules

The structure of this compound incorporates several reactive sites, making it a versatile building block for the synthesis of more complex molecular targets. The C–I bond on the aromatic ring is a particularly valuable functional group, serving as a linchpin for various metal-catalyzed cross-coupling reactions.

Prominent examples of its potential synthetic utility include:

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst to form a biaryl structure.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to install an alkynyl substituent.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a new carbon-carbon bond at the iodine position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.

Beyond the C–I bond, the ester linkage can be cleaved via hydrolysis to yield 4-iodobenzoic acid and 2-phenylethanone (acetophenone), or undergo transesterification with other alcohols. The phenacyl group itself offers a reactive ketone that can be subjected to nucleophilic addition, reduction to an alcohol, or conversion to a different functional group. This multi-functionality allows for sequential, site-selective reactions, enabling the construction of elaborate molecular frameworks from a single, well-defined precursor.

Role in Photoinitiated Radical Chemistry as a Precursor or Probe

Phenacyl esters are well-known photoremovable protecting groups. Upon irradiation with UV light, the ester undergoes cleavage to release the carboxylic acid. rsc.org This process is initiated by the excitation of the phenacyl chromophore, followed by the generation of radical intermediates. nih.gov

The generally accepted mechanism for the photocleavage of phenacyl benzoates involves the excited ester abstracting a hydrogen atom, often from the solvent, to form a ketyl radical. This intermediate can then undergo further reactions, leading to the release of the carboxylic acid and the formation of acetophenone (B1666503) as a byproduct. nih.gov

The presence of a heavy iodine atom on the benzoic acid portion of this compound is expected to influence this photochemical behavior. The "heavy-atom effect" is known to promote intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This could potentially alter the efficiency and pathway of the radical reaction. An increased population of the triplet state might lead to different reaction kinetics or quantum yields compared to non-halogenated phenacyl esters. Furthermore, hypervalent iodine(III) compounds are known to be precursors for iodanyl radicals upon thermal or photochemical stimulation, which can participate in a variety of radical reactions, including hydrogen abstraction. nih.govnih.govacs.org While the C(sp²)-I bond in this compound is relatively strong, its presence could still open up alternative or competing radical pathways under photochemical conditions.

Future Research Directions and Emerging Perspectives

Exploration of Undiscovered Reactivity Pathways

The unique combination of a phenacyl ester and an aryl iodide moiety within the same molecule opens up avenues for exploring novel reactivity pathways. The carbon-iodine bond is a versatile handle for a multitude of transformations. Future research could focus on:

Cross-Coupling Reactions: The aryl iodide group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. youtube.com A systematic investigation into these reactions using 4-Iodobenzoic acid phenacyl ester would enable the synthesis of a diverse library of substituted phenacyl esters with potentially interesting properties. For instance, coupling with boronic acids (Suzuki reaction) could introduce new aryl groups, while coupling with alkynes (Sonogashira reaction) could lead to extended π-conjugated systems.

Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl iodides compared to more activated aryl halides, exploring SNAr reactions under specific conditions (e.g., with strong nucleophiles or in the presence of activating groups) could reveal new synthetic routes.

Reductive and Oxidative Transformations: The reactivity of the C-I bond towards reduction (e.g., to the corresponding benzoic acid phenacyl ester) or oxidation (e.g., to hypervalent iodine compounds) remains largely unexplored for this specific molecule. Such transformations could yield new derivatives with altered chemical and physical properties.

Photochemical Reactivity: The phenacyl ester group is known to be photolabile and can undergo cleavage upon irradiation. nih.gov The interplay between the photochemical reactivity of the phenacyl group and the presence of the heavy iodine atom could lead to interesting and potentially selective photochemical reactions.

Integration into Catalytic Cycles or Ligand Design

The structural features of this compound suggest its potential utility in the design of novel catalysts or ligands.

Ligand Synthesis: The aryl iodide can serve as a precursor for the synthesis of more complex ligand structures. For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties could be introduced via cross-coupling reactions, transforming the molecule into a potential ligand for transition metal catalysis. The ester functionality could act as a secondary coordination site or be modified to tune the electronic and steric properties of the ligand.

Catalyst Immobilization: The carboxylic acid precursor, 4-iodobenzoic acid, can be anchored to a solid support. researchgate.net Subsequent esterification to the phenacyl ester would result in a supported version of the title compound. The aryl iodide could then be used to bind a catalytically active metal center, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

Advanced Spectroscopic and Mechanistic Characterization Techniques

A thorough understanding of the structure-property relationships of this compound requires the application of advanced characterization techniques.

Spectroscopic Analysis: While standard techniques like NMR and IR spectroscopy would be used for routine characterization, more advanced methods could provide deeper insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals. The application of advanced mass spectrometry techniques can aid in the precise determination of its molecular weight and fragmentation patterns. researchgate.net

Crystallographic Studies: Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would be particularly interesting to study the packing and potential halogen bonding interactions involving the iodine atom.

Mechanistic Investigations: Time-resolved spectroscopy could be employed to study the kinetics and mechanism of the photocleavage of the phenacyl ester group. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, could be used to model the electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms. nih.gov

Development of Green Chemistry Approaches for Synthesis and Transformations

Future research should prioritize the development of environmentally benign methods for the synthesis and subsequent transformations of this compound.

Greener Synthesis of the Ester: Traditional esterification methods often involve the use of stoichiometric amounts of hazardous reagents and generate significant waste. Exploring greener alternatives is crucial. This could include:

Catalytic Esterification: Utilizing solid acid catalysts or enzymes (lipases) for the esterification of 4-iodobenzoic acid with phenacyl alcohol would reduce waste and allow for easier catalyst recovery and reuse.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. nih.gov

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids in the synthesis and reactions of this compound would significantly improve the environmental footprint of the processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key principle of green chemistry. nih.gov This would involve favoring addition reactions over substitution or elimination reactions where possible.

Interdisciplinary Research with Materials Science (e.g., photo-responsive materials)

The unique combination of a photo-cleavable group and a reactive aryl iodide makes this compound a compelling building block for the development of advanced materials.

Photo-responsive Polymers: The phenacyl ester can be incorporated into polymer chains, either as a pendant group or within the main chain. Upon irradiation, the cleavage of the ester bond would lead to a change in the polymer's properties, such as its solubility, mechanical strength, or degradation profile. This could be exploited for applications in drug delivery, tissue engineering, and photolithography. nih.govnih.gov

Surface Modification: The molecule could be used to modify surfaces, creating photo-patternable monolayers. The aryl iodide could be used to attach the molecule to a surface (e.g., a gold surface via a thiol linker introduced through substitution of the iodide), and subsequent irradiation could cleave the phenacyl group, altering the surface chemistry in a spatially controlled manner.

Liquid Crystals: The rigid aromatic core of the molecule suggests its potential as a component in liquid crystalline materials. By introducing appropriate mesogenic groups through modification of the aryl iodide, it may be possible to design photo-responsive liquid crystals where light can be used to induce phase transitions.

Q & A

Q. What are the common synthetic routes for preparing 4-iodobenzoic acid phenacyl ester, and how are reaction conditions optimized?

- Methodological Answer : The phenacyl ester derivative is typically synthesized via esterification of 4-iodobenzoic acid with phenacyl bromide. Evidence suggests that phenacyl bromide reacts with carboxylic acids in solvents like ether or carbon disulfide to form crystalline esters . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ether or acetic acid), and reaction time. For example, Kröhnke's studies highlight solvent-dependent bromination efficiency, which can influence ester purity . Monitoring via TLC or NMR ensures reaction completion.

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : While direct data on the phenacyl ester is limited, analogous compounds (e.g., methyl 4-iodobenzoate) exhibit a melting point range of 112–116°C and stability under standard storage conditions . The phenacyl group increases molecular weight and alters solubility; phenacyl esters are typically less polar than their parent acids, favoring dissolution in organic solvents like THF or DCM. These properties guide purification (e.g., recrystallization from ethanol/water mixtures) and handling protocols .

Q. How can this compound be purified and characterized post-synthesis?

- Methodological Answer : Purification often involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization. Characterization relies on:

- NMR : Distinct signals for the phenacyl group (e.g., carbonyl at ~190 ppm in ¹³C NMR).

- HPLC : To assess purity, using reverse-phase C18 columns and UV detection at ~254 nm .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~362 for C₁₅H₁₁IO₃) .

Advanced Research Questions

Q. What challenges arise in using this compound as a protecting group, and how are they addressed?

- Methodological Answer : Phenacyl esters are acid- and hydrogenolysis-stable but require specific cleavage conditions. Zinc/acetic acid reduction at room temperature selectively removes the phenacyl group without affecting acid-labile protections (e.g., Boc or benzyl esters) . However, challenges include incomplete cleavage due to steric hindrance or side reactions. Kinetic monitoring via ¹H NMR (loss of phenacyl CH₂CO signals) ensures complete deprotection .

Q. How does this compound perform in cross-coupling reactions, and what are common pitfalls?

- Methodological Answer : The iodine substituent enables participation in palladium-catalyzed couplings (e.g., Stille or Suzuki). However, evidence shows that acid-labile supports (e.g., Rink resin) may cleave prematurely under coupling conditions, releasing 4-iodobenzoic acid instead of the desired product . Mitigation strategies include using non-acidic linkers (e.g., Wang resin) or optimizing catalyst systems (e.g., Pd₂(dba)₃ with P(o-tolyl)₃) to enhance reactivity .

Q. What advanced analytical techniques are used to resolve structural ambiguities in phenacyl ester derivatives?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration, as demonstrated for ladderanoic acid phenacyl esters .

- Chiroptical Spectroscopy : Combines experimental specific rotations with quantum chemical predictions to assign stereochemistry .

- Raman Optical Activity (ROA) : Validates configurations by matching experimental spectra to computational models .

Q. Why might photochemical cleavage of this compound underperform, and what alternatives exist?

- Methodological Answer : Phenacyl esters exhibit poor uncaging efficiency due to competing electron-transfer pathways. Evidence shows nitrobenzyl and pyridinium systems outperform phenacyl groups in photorelease applications . For non-photochemical cleavage, enzymatic or transition-metal-mediated methods (e.g., Pd⁰) are alternatives, though compatibility with iodine substituents requires validation .

Q. How can researchers troubleshoot failed cyclization or coupling reactions involving this compound?

- Methodological Answer :

- Reaction Screening : Test alternative conditions (e.g., sulfuric acid, polyphosphoric acid) if standard protocols fail .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., free 4-iodobenzoic acid) indicating premature cleavage .

- Catalyst Optimization : Adjust Pd/ligand ratios or switch to milder bases (e.g., K₂CO₃ instead of Et₃N) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.